

practical synthesis of 3-amino-4,5-dimethylisoxazole on a large scale

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Compound of Interest

Compound Name: 3,5-Dimethylisoxazol-4-amine

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Practical Large-Scale Synthesis of 3-Amino-4,5-dimethylisoxazole

Application Note AP-ISOX-001

Introduction

3-Amino-4,5-dimethylisoxazole is a key intermediate in the synthesis of various pharmaceutical compounds. The demand for a scalable, efficient, and regioselective synthesis is therefore of high importance in drug development and manufacturing. This document outlines a practical and robust protocol for the multi-mole scale synthesis of 3-amino-4,5-dimethylisoxazole, starting from readily available materials. The described method avoids the formation of the isomeric 5-amino-3,4-dimethylisoxazole, which is a common challenge in related synthetic routes.^{[1][2]}

The presented synthesis utilizes technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid.^[1] A key feature of this process is the purification of the starting nitrile using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to ensure a starting material of acceptable purity.^[1] Acetohydroxamic acid serves as an N-protected hydroxylamine equivalent, which contributes to the high regioselectivity of the reaction.^{[1][2]} This operationally simple method provides the target compound in a good overall yield.^[1]

Synthesis Overview

The synthesis proceeds in two main stages:

- Purification of 2-Methyl-2-butenenitrile: Treatment of technical-grade 2-methyl-2-butenenitrile with DBU.
- Cyclization Reaction: Reaction of the purified 2-methyl-2-butenenitrile with acetohydroxamic acid in the presence of a strong base to form the desired 3-amino-4,5-dimethylisoxazole.

Data Presentation

Table 1: Summary of Reactants and Products

Compound	Molecular Formula	Molecular Weight (g/mol)	Role
2-Methyl-2-butenenitrile	C ₅ H ₇ N	81.12	Starting Material
Acetohydroxamic Acid	C ₂ H ₅ NO ₂	75.07	Reagent
Sodium Methoxide (25 wt% in Methanol)	CH ₃ ONa	54.02	Base
3-Amino-4,5-dimethylisoxazole	C ₅ H ₈ N ₂ O	112.13	Product

Table 2: Key Reaction Parameters and Results

Parameter	Value
Scale	Multimole
Overall Yield	62%[1]
Final Product Form	Light brown solid[1]
Melting Point	109-116 °C[1]

Experimental Protocols

Materials and Equipment

- Technical-grade 2-methyl-2-butenenitrile
- Acetohydroxamic acid
- Sodium methoxide solution (25 wt % in methanol)
- Methanol
- Ethyl acetate
- Hexanes
- Dichloromethane
- 10% Aqueous sodium dihydrogenphosphate solution
- Sodium sulfate
- Large reaction vessel equipped with a mechanical stirrer, addition funnel, and reflux condenser
- Heating mantle
- Rotary evaporator
- Filtration apparatus

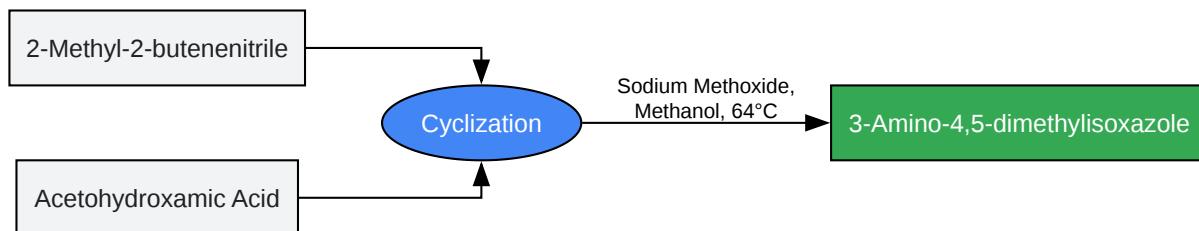
Protocol 1: Synthesis of 3-Amino-4,5-dimethylisoxazole

- Reaction Setup: In a suitable reaction vessel, a solution of acetohydroxamic acid (1.0 equivalent) and 2-methyl-2-butenenitrile (1.0 equivalent) in methanol is prepared.
- Base Addition: A 25 wt % solution of sodium methoxide in methanol (3.9 mol) is added dropwise to the reaction mixture over a period of 2 hours.[1]
- Reaction Monitoring: The temperature of the mixture will rise during the addition, potentially reaching reflux (+65 °C).[1] A precipitate may begin to form after approximately 15 minutes of

base addition.[1] The rate of addition for the final portion of the sodium methoxide solution should be controlled to maintain a gentle reflux.[1]

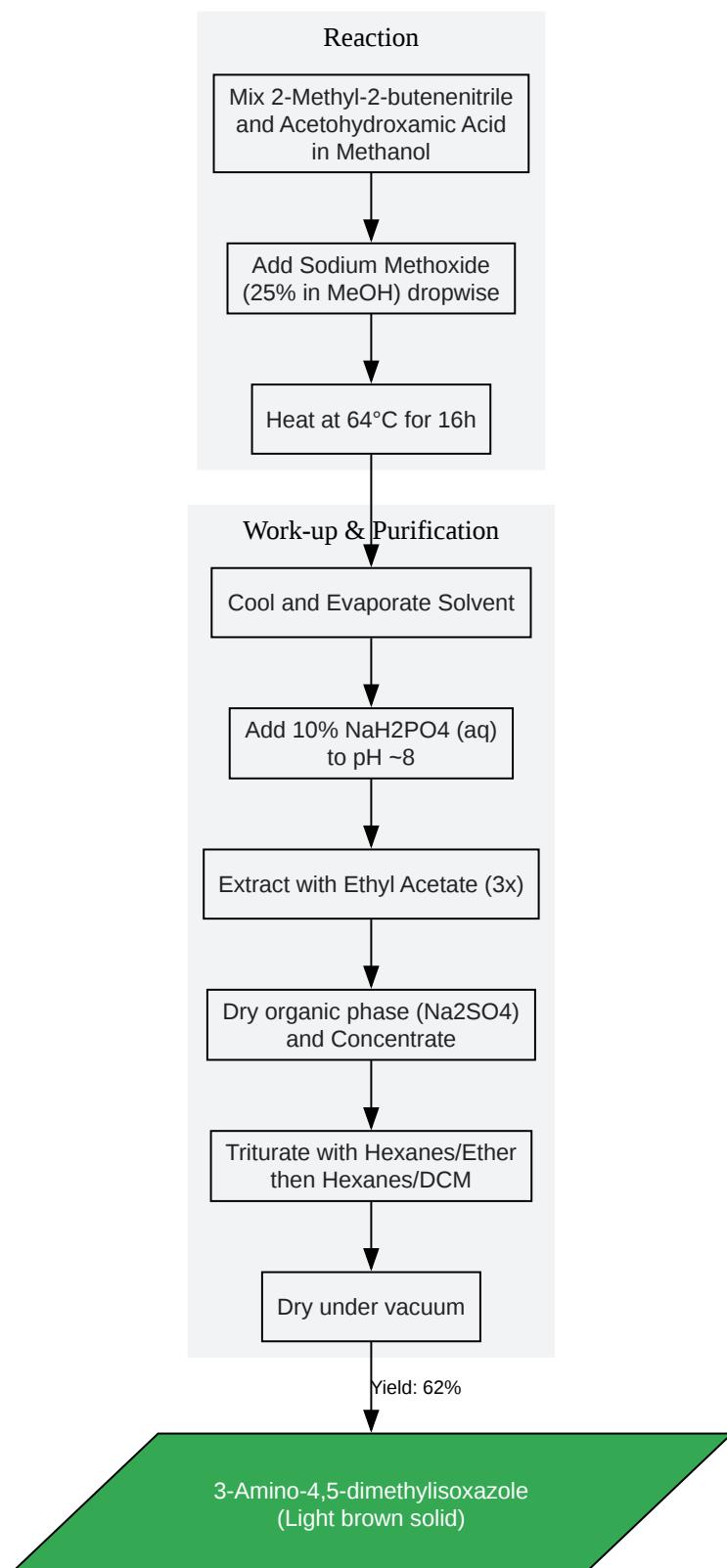
- Heating: After the complete addition of the base, the thick brown mixture is stirred and heated at +64 °C for 16 hours.[1]
- Work-up: The reaction mixture is cooled and the solvent is removed by evaporation. A 10% aqueous sodium dihydrogenphosphate solution is added to the residue until the final pH is approximately 8.[1]
- Extraction: The resulting brown mixture is extracted three times with ethyl acetate.[1]
- Drying and Concentration: The combined organic extracts are dried over sodium sulfate and then concentrated under reduced pressure.[1]
- Purification: The solid residue is triturated first with a 1:1 mixture of hexanes/ether, followed by a 1:1 mixture of hexanes/dichloromethane.[1]
- Drying: The solid filter cake is dried under vacuum to yield 3-amino-4,5-dimethylisoxazole as a light brown solid.[1]

Visualizations



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Caption: Synthetic pathway for 3-amino-4,5-dimethylisoxazole.

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Caption: Experimental workflow for the synthesis and purification.

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References

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